molecular formula C26H15ClFN3O7S2 B15033260 4-[(4-chlorophenyl)carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one

4-[(4-chlorophenyl)carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15033260
M. Wt: 600.0 g/mol
InChI Key: MEAKKHCXRBKONQ-XTQSDGFTSA-N
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Description

4-[(4-chlorophenyl)carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines multiple functional groups, including chlorophenyl, fluorophenyl, nitrophenyl, sulfonyl, thiazolyl, and pyrrolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-chlorobenzoyl chloride, 4-fluorobenzaldehyde, and 4-nitrobenzenesulfonyl chloride. These intermediates undergo various reactions, including condensation, cyclization, and functional group transformations, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. The use of catalysts and purification techniques, such as recrystallization and chromatography, are also essential to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenyl)carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorophenyl and fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group results in a ketone, while reduction of the nitro group yields an amine.

Scientific Research Applications

4-[(4-chlorophenyl)carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorophenyl chloroformate
  • 4-fluorobenzaldehyde
  • 4-nitrobenzenesulfonyl chloride

Uniqueness

4-[(4-chlorophenyl)carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H15ClFN3O7S2

Molecular Weight

600.0 g/mol

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]pyrrolidine-2,3-dione

InChI

InChI=1S/C26H15ClFN3O7S2/c27-16-5-1-15(2-6-16)23(32)21-22(14-3-7-17(28)8-4-14)30(25(34)24(21)33)26-29-13-20(39-26)40(37,38)19-11-9-18(10-12-19)31(35)36/h1-13,22,32H/b23-21+

InChI Key

MEAKKHCXRBKONQ-XTQSDGFTSA-N

Isomeric SMILES

C1=CC(=CC=C1C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2C4=NC=C(S4)S(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-])F

Canonical SMILES

C1=CC(=CC=C1C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=NC=C(S4)S(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-])F

Origin of Product

United States

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